REACTION_SMILES
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[C:15]([O:16][C:17]([O:19][C:20]([CH3:21])([CH3:22])[CH3:23])=[O:29])(=[O:18])[O:24][C:25]([CH3:26])([CH3:27])[CH3:28].[CH3:32][CH:33]1[CH2:34][CH2:35][CH2:36][O:37]1.[Cl-:31].[NH:1]1[CH2:2][CH2:3][C:4]2([O:5][CH2:6][CH2:7][c:8]3[c:9]2[s:10][cH:11][cH:12]3)[CH2:13][CH2:14]1.[Na+:30]>>[N:1]1([C:17](=[O:16])[O:19][C:20]([CH3:21])([CH3:22])[CH3:23])[CH2:2][CH2:3][C:4]2([O:5][CH2:6][CH2:7][c:8]3[c:9]2[s:10][cH:11][cH:12]3)[CH2:13][CH2:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)OC(=O)OC(C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1CCCO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1cc2c(s1)C1(CCNCC1)OCC2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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CC(C)(C)OC(=O)N1CCC2(CC1)OCCc1ccsc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |